molecular formula C14H17NO B590288 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one CAS No. 1797894-80-4

1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one

Cat. No. B590288
CAS RN: 1797894-80-4
M. Wt: 215.296
InChI Key: MOZRUAQMNSSBSM-UHFFFAOYSA-N
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Description

“2,6-Dimethylphenol” is a colorless to off-white crystalline solid with a sweet tarry odor . It’s also known as “2,6-Xylenol” and has the chemical formula (CH3)2C6H3OH .


Synthesis Analysis

The synthesis of “2,6-Dimethylphenol” involves the coordination of the strong-field ligand 2,6-dimethylphenyl isocyanide (DMP-CN) to the Co (PY5Me2) framework . The process of phenol methylation in the gas phase is strongly exothermic .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethylphenol” is C8H10O . The ligand (Xylazine’s structural analogue), which binds to the receptor (adrenergic receptor) by hydrophobic interactions is N-(2, 6-dimethylphenyl)-4, 4-dimethyl-5-methylidene-1, 3-thiazol-2-amine .


Chemical Reactions Analysis

“2,6-Dimethylphenol” is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It corrodes steel, brass, copper, and copper alloys .


Physical And Chemical Properties Analysis

“2,6-Dimethylphenol” has a melting point of 43-45 °C, a boiling point of 203 °C, and a density of 1.15. It’s insoluble in water and has a vapor pressure of 0.2 hPa at 20 °C .

Scientific Research Applications

Overview of Azepine Derivatives

1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one belongs to a class of compounds known as azepines, which are seven-membered heterocyclic compounds with significant pharmacological and therapeutic implications. Azepine derivatives, including azepinone, have been the focus of extensive research due to their diverse biological activities. These compounds have been synthesized through the ring expansion of smaller heterocycles and have shown a wide range of potential applications in medicinal chemistry and drug discovery (Kaur et al., 2021).

Pharmacological Properties of Azepane Derivatives

Azepane-based motifs, closely related to azepines, have demonstrated a variety of pharmacological properties due to their high degree of structural diversity. These compounds have found applications in the development of new therapeutic agents, with more than 20 azepane-based drugs receiving FDA approval. Their applications span across various therapeutic areas including anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. The structure-activity relationship (SAR) and molecular docking studies of azepane derivatives provide a foundation for future drug discovery efforts (Zha et al., 2019).

Toxicity and Environmental Impact

Understanding the environmental and health-related impacts of chemical compounds is crucial for their safe use. Research on organotin(IV) complexes, including those with 2,6-dimethylphenyl derivatives, has highlighted their antituberculosis activity while also pointing out the importance of assessing toxicity and environmental impact. Such studies indicate that while these compounds have beneficial pharmacological effects, their safety profile and environmental fate must be carefully considered (Iqbal et al., 2015).

Safety And Hazards

This chemical is highly toxic by inhalation, ingestion, or skin absorption. It is corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin. When heated to decomposition it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide .

Future Directions

Future directions point to low-spin Co (II) redox shuttles with more negative redox potentials to be paired with a dye or dye mixture that absorbs into the near-infrared region .

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3,4-dihydro-2H-azepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11-7-6-8-12(2)14(11)15-10-5-3-4-9-13(15)16/h4,6-9H,3,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZRUAQMNSSBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one

CAS RN

1797894-80-4
Record name (1-2,6-DIMETHYLPHENYL)-6,7-DIHYDRO-1H-AZEPIN-2(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C316B1SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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